N-(5-benzoyl-2-hydroxybenzyl)-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(5-benzoyl-2-hydroxybenzyl)-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.15691181 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties of 1,2,4-Triazole Derivatives Another study explored the antimicrobial properties of 1,2,4-triazole derivatives. The research revealed that certain compounds displayed significant activity against various Candida species, indicating the efficacy of these derivatives in treating fungal infections (Çavuşoğlu et al., 2018).
Anticancer Activity
Synthesis and Evaluation of Benzothiazole Derivatives as Anticonvulsants This study synthesized new benzothiazoles with a mercapto-triazole substituent and evaluated their anticonvulsant activity and neurotoxicity. Some compounds demonstrated promising results, indicating their potential as anticonvulsant agents (Liu et al., 2016).
Anticancer Properties of 1,2,4-Triazole Derivatives A research project synthesized novel 1,2,4-triazole derivatives and investigated their anticancer properties. The findings showed that some compounds exhibited activity against various cancer cell lines, suggesting their potential in cancer treatment (Ostapiuk et al., 2015).
Enzyme Inhibition
Inhibitory Effects of 4H-1,2,4-Triazole Derivatives on Aldose Reductase Research on 4H-1,2,4-triazole derivatives evaluated their inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. Some derivatives demonstrated significant inhibitory activity, highlighting their potential as therapeutic agents for diabetes-related issues (Sever et al., 2021).
Properties
IUPAC Name |
N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-30-23(14-18-8-4-2-5-9-18)28-29-26(30)34-17-24(32)27-16-21-15-20(12-13-22(21)31)25(33)19-10-6-3-7-11-19/h2-13,15,31H,14,16-17H2,1H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCBZDGVGDVDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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